molecular formula C13H12N2O B11891298 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile

Cat. No.: B11891298
M. Wt: 212.25 g/mol
InChI Key: BOFKGTNJQGTEAA-UHFFFAOYSA-N
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Description

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is a nitrile-functionalized quinoline derivative. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial and anticancer properties. The acetonitrile group enhances reactivity, making it a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile

InChI

InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3

InChI Key

BOFKGTNJQGTEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile typically involves the reaction of 8-methoxy-4-methylquinoline with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Nitrile Group Reactivity

The acetonitrile moiety undergoes characteristic nitrile reactions:

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the nitrile group hydrolyzes to form a carboxylic acid. For example:
R–CN+2H2OH+/OHR–COOH+NH3\text{R–CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–COOH} + \text{NH}_3
In a study on analog 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile , hydrolysis with 50% H2_2SO4_4 at 100°C yielded the corresponding carboxylic acid in 85% yield.

Reduction to Primary Amine

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitrile to a primary amine:
R–CN+2H2R–CH2NH2\text{R–CN} + 2\text{H}_2 \rightarrow \text{R–CH}_2\text{NH}_2
This reaction was demonstrated for 2-(7-Methoxy-4-methylquinolin-2-yl)sulfanylacetonitrile , yielding a primary amine with 92% efficiency .

Quinoline Ring Modifications

The quinoline core participates in electrophilic substitutions and alkylation:

Electrophilic Substitution at the 3-Position

The methoxy group at C8 directs electrophiles to C3. For example, bromination of 8-methoxy-4-methylquinolin-2(1H)-one (a structural analog) with Br2_2 in acetic acid selectively substitutes C3 .

Reaction Conditions Product Yield
BrominationBr2_2, CH3_3COOH, 50°C3-Bromo derivative78%
NitrationHNO3_3, H2_2SO4_43-Nitro derivative65%

Alkylation at the Acetonitrile Side Chain

The methyl group adjacent to the nitrile undergoes alkylation. In 2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile , treatment with ethyl iodide and K2_2CO3_3 in DMF yielded an ethyl-substituted product (99% yield) .

Cycloaddition Reactions

The nitrile group participates in Huisgen azide-alkyne cycloaddition (click chemistry):

Formation of 1,2,3-Triazoles

Reaction with sodium azide and alkynes catalyzed by Cu(I) generates triazole hybrids:
R–CN+N3+HC≡C–R’Triazole derivative\text{R–CN} + \text{N}_3^- + \text{HC≡C–R'} \rightarrow \text{Triazole derivative}
A study on 1,2,3-triazole-8-quinolinol hybrids reported MIC values as low as 10 μg/mL against Staphylococcus aureus for triazole derivatives .

Condensation Reactions

The nitrile group condenses with nucleophiles:

Hydrazide Formation

Reaction with hydrazine forms hydrazide intermediates, as seen in the synthesis of N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide (72% yield) .

Knoevenagel Condensation

In the presence of malononitrile, the nitrile undergoes Knoevenagel condensation to form pyrano[3,2-c]chromenones (e.g., 79a–h ) .

Metal Complexation

The quinoline nitrogen and nitrile group coordinate transition metals:

Metal Ligand Structure Application
Cu(II)Quinoline-N + nitrileAnticancer agents
Fe(III)Hydrazide-quinoline complexesAntimicrobial activity

Biological Activity Correlations

Structural modifications directly impact efficacy:

  • Antimycobacterial Activity : Ethyl-substituted analogs (e.g., 8i ) show MIC values of 0.06 μM against M. tuberculosis, 4× more potent than methyl derivatives .

  • Antiplasmodial Activity : Vinyl-linked quinolines exhibit IC50_{50} values of 12 nM against Plasmodium falciparum .

Scientific Research Applications

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is a chemical compound featuring a quinoline moiety with methoxy and methyl groups, along with an acetonitrile functional group. Studies have explored its potential as an antimicrobial and anticancer agent, owing to the ability of quinoline derivatives to interact with biological targets.

Studies on Biological Systems

Studies have focused on the interactions of this compound with biological systems, particularly regarding its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects against certain enzymes linked to cancer progression and microbial resistance.

Structural Comparison

The unique combination of the methoxy and methyl groups, along with the acetonitrile moiety, distinguishes this compound from other compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

Table: Structural Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-MethylquinolineMethyl group at position 4Lacks additional functional groups like methoxy
8-MethoxyquinolineMethoxy group at position 8Does not contain acetonitrile moiety
2-AcetylaminobenzothiazoleContains thiazole ringDifferent heterocyclic structure
7-Methoxy-4-methylquinolin-2-oneMethoxy at position 7Lacks acetonitrile; different position for methoxy
6-Methoxyquinolin-4-oneMethoxy at position 6Different position for methoxy

Antimycobacterial Potential of 4-Alkoxyquinolines

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Quinoline-Based Acetonitrile Derivatives

Example: 3-Ethyl-8-methoxy-4-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)quinolin-2(1H)-one ()

  • Structural Differences: The glucopyranosyloxy substituent introduces carbohydrate moieties, enhancing hydrophilicity compared to the methyl and methoxy groups in the target compound.
  • Synthesis: Synthesized via Koenigs-Knorr glucosylation in acetonitrile, highlighting the solvent's role in facilitating nucleophilic substitution reactions .
  • Applications: Glycosylated quinolines are explored for targeted drug delivery due to improved solubility.

Coumarin-Based Acetonitrile Derivatives

Example: 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile ()

  • Structural Differences: Replaces quinoline with coumarin rings, which are planar and fluoresce, differing in electronic properties.
  • Physicochemical Properties :
    • Melting Point: 330–332°C (high due to extended conjugation).
    • Spectral Data: IR peaks at 2,206 cm⁻¹ (C≡N), 1,720 cm⁻¹ (C=O); NMR signals at δ 7.31–8.37 ppm (aromatic protons) .
  • Electronic Structure: DFT studies reveal non-planar geometries and HOMO-LUMO localization on coumarin rings, influencing charge-transfer properties .

Substituted Phenylacetonitriles

Examples :

  • (4-Methoxyphenyl)acetonitrile ():
    • Simpler structure with a single methoxy group.
    • Applications: Intermediate in dye synthesis and drug development (e.g., anti-inflammatory agents).
  • 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (): Properties: Low water solubility (2.293 mg/L at 25°C), LogP = 4.12 (lipophilic). Applications: Intermediate for closantel, a veterinary antiparasitic agent .
  • (4-Bromo-2-methoxyphenyl)acetonitrile ():

    • Bromine substituent increases molecular weight and alters reactivity (e.g., Suzuki coupling).

Heterocyclic Acetonitriles

Example : 5-Nitro-2-pyridineacetonitrile ():

  • Structural Features : Nitro group on pyridine enhances electrophilicity.
  • Properties : Melting point = 66°C, boiling point = 342°C, density = 1.351 g/cm³ .
  • Reactivity : Nitro groups facilitate reduction reactions to amines, useful in pharmaceutical synthesis.

Key Comparative Data

Compound Class Example Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR) Applications
Quinoline Derivatives Target Compound (Inferred) ~285 (estimated) N/A C≡N (2,200–2,250 cm⁻¹), Quinoline protons Drug intermediates
Coumarin Derivatives 2-Amino-4,6-bis(8-ethoxycoumarin) 494 330–332 C=O (1,720 cm⁻¹), δ 7.69–8.37 (Ar-H) Fluorescent probes
Substituted Phenylacetonitriles (4-Methoxyphenyl)acetonitrile 161 N/A C≡N (2,206 cm⁻¹), δ 4.23 (OCH₂CH₃) Dye synthesis
Heterocyclic Acetonitriles 5-Nitro-2-pyridineacetonitrile 163 66 NO₂ (1,520 cm⁻¹), δ 8.37 (pyridine-H) Pharmaceutical intermediates

Biological Activity

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound's efficacy against various pathogens has been evaluated through minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (μM) against MtbMIC (μM) against MRSA
This compoundTBDTBD
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline0.24Not reported
4-Alkoxyquinoline derivative0.06TBD

Note: TBD = To Be Determined

Anticancer Activity

The anticancer potential of quinoline derivatives has also been a focus of research. In vitro studies have demonstrated that some derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various quinoline derivatives, including this compound, researchers utilized human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and A549 (lung adenocarcinoma). The results indicated that:

  • Selectivity Indices : The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to MIC against M. tuberculosis, was found to be favorable for several compounds, suggesting a lower toxicity to normal cells compared to cancer cells.

Table 2: Cytotoxicity Results

CompoundCC50 (μM) HepG2CC50 (μM) Vero CellsSI (HepG2)SI (Vero Cells)
This compoundTBDTBDTBDTBD
Other quinoline derivativesVariousVariousVariousVarious

The mechanisms underlying the biological activities of quinoline derivatives are complex and involve multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence indicates that certain quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antimycobacterial Mechanism : For compounds active against Mycobacterium tuberculosis, alterations in cell wall synthesis and disruption of metabolic pathways are hypothesized to be involved.

Q & A

Q. Key optimization parameters :

  • Solvent : Acetonitrile enhances nucleophilicity and stabilizes intermediates.
  • Temperature : Room temperature prevents nitrile group degradation .
  • Catalyst/base : Cs₂CO₃ facilitates efficient substitution .

Q. Table 1: Representative Reaction Conditions

StepSolventBase/CatalystTemperatureReference
AlkylationAcetonitrileCs₂CO₃RT
DemethylationEtOH/H₂OHBrReflux

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • X-ray crystallography : Resolves molecular conformation and bond parameters. For analogous acetonitrile derivatives, single-crystal studies achieved R factors of 0.088 with SHELX refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C8, methyl at C4).
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks).
  • IR spectroscopy : Detects nitrile stretches (~2250 cm⁻¹) .

Q. Table 2: Crystallographic Data from Analogous Compounds

ParameterValueReference
R factor0.088
Data-to-parameter ratio18.0
Crystallization solventEthanol

How can researchers address discrepancies in crystallographic refinement data for complex quinoline-acetonitrile derivatives?

Q. Advanced

  • Software tools : SHELXL refines high-resolution data and manages twinning via robust algorithms . Adjust hydrogen atom positions and thermal displacement parameters iteratively.
  • Validation metrics : Cross-check with Rfree values and electron density maps to resolve ambiguities .
  • Comparative modeling : Use multiple refinement strategies (e.g., isotropic vs. anisotropic models) to assess data consistency .

What strategies optimize the stability of the nitrile group during synthetic modifications?

Q. Advanced

  • Protection : Temporarily mask the nitrile with trimethylsilyl groups during harsh reactions (e.g., acid hydrolysis) .
  • Mild conditions : Use neutral pH and low temperatures (<0°C) to prevent hydrolysis.
  • Storage : Store in inert atmospheres (N₂/Ar) and dark conditions to avoid degradation .

Q. Table 3: Stability Protocols for Nitrile-Containing Compounds

ConditionProtocolReference
Acidic environmentsSilyl protection
Long-term storage-20°C, amber vials, inert gas

How can regioselectivity be controlled during substitution reactions on the quinoline core?

Q. Advanced

  • Directing groups : Methoxy at C8 directs electrophiles to electron-rich positions (e.g., C2 or C4) .
  • Steric effects : Bulky reagents (e.g., isopropyl lithium) favor less hindered sites.
  • Computational modeling : Predict reactive sites using electron density maps or DFT calculations .

What methodologies resolve contradictions in reaction yields across synthetic protocols?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary parameters (solvent, catalyst loading, temperature) to identify critical factors.
  • Mechanistic studies : Use kinetic isotope effects or intermediate trapping (e.g., NMR monitoring) to clarify pathways .
  • Cross-validation : Compare results with analogous compounds (e.g., 2-(4-isopropylphenyl)acetonitrile derivatives) .

How are impurities identified and quantified in final products?

Q. Advanced

  • HPLC-MS : Detects trace impurities (e.g., demethylated byproducts) with <1% sensitivity.
  • Crystallographic screening : Identifies co-crystallized solvents or unreacted starting materials .
  • NMR relaxation studies : Quantifies residual solvents (e.g., acetonitrile) via ¹H NMR T₁/T₂ measurements .

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